molecular formula C8H10FNO2 B14171141 Ethyl 4-fluoro-1-methyl-1H-pyrrole-2-carboxylate

Ethyl 4-fluoro-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B14171141
M. Wt: 171.17 g/mol
InChI Key: NSVMJJZSKDMKQD-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-1-methyl-1H-pyrrole-2-carboxylate (CAS 1196154-80-9) is a fluorinated pyrrole derivative of significant value in medicinal chemistry and drug discovery research. This compound serves as a crucial synthetic intermediate, or building block, for the development of novel bioactive molecules . Specifically, halogen-substituted pyrrole-2-carboxylates like this one are integral molecular fragments found in anti-infective agents . Research has demonstrated the application of this and related fluorinated pyrrole building blocks in the synthesis of nanomolar inhibitors targeting bacterial DNA gyrase B, a validated target for antibacterial development . The incorporation of such pyrrole motifs allows for the fine-tuning of a compound's lipophilicity, which can lead to improved physical properties while retaining potent on-target biological activity . The molecular formula is C8H10FNO2 and it has a molecular weight of 171.17 g/mol . This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl 4-fluoro-1-methylpyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2/c1-3-12-8(11)7-4-6(9)5-10(7)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVMJJZSKDMKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Fluorination with Selectfluor

The most direct method involves electrophilic fluorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). In a representative procedure, the substrate is dissolved in acetonitrile and acetic acid (5:1 v/v) at 0°C, followed by the addition of Selectfluor (2 equiv). The reaction proceeds for 2 hours, yielding ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate in 76% after hydrolysis and purification.

Key Advantages :

  • Mild Conditions : Reactions occur at 0°C, minimizing side reactions.
  • High Yield : The method avoids harsh fluorinating agents like HF, improving safety and yield.

Limitations :

  • Regioselectivity : Competing fluorination at adjacent positions may require chromatographic separation.
  • Cost : Selectfluor is expensive compared to traditional fluorination reagents.

Ring-Synthesis Approaches

Knorr Pyrrole Synthesis with Fluorinated Building Blocks

The Knorr reaction constructs the pyrrole ring from β-ketoesters and ammonia. To incorporate fluorine, fluorinated β-ketoesters (e.g., ethyl 4-fluoroacetoacetate) are cyclized with ammonia. However, this route is limited by the scarcity of commercial fluorinated β-ketoesters, necessitating custom synthesis.

Alternative Pathway :

  • Bromination-Alkylation : Propionaldehyde undergoes bromination to form 2-bromopropanal, which reacts with ethyl acetoacetate and ammonia to yield a brominated pyrrole intermediate.
  • Halogen Exchange : The bromine atom is replaced with fluorine using KF under Ullmann conditions (Cu catalyst, DMF, 120°C).

Yield Considerations :

  • Initial bromination achieves >85% conversion.
  • Fluorination via Ullmann coupling typically yields 60–70% due to competing side reactions.

Comparative Analysis of Methods

Method Yield (%) Temperature (°C) Key Reagents Scalability
Electrophilic Fluorination 76 0 Selectfluor, AcOH High
Schiemann Reaction 50–60 0–5 NaNO2, HF/KF Moderate
Knorr-Ullmann Route 60–70 120 Cu, KF, DMF Low

Critical Observations :

  • Electrophilic Fluorination excels in yield and safety but faces cost barriers.
  • Schiemann Reaction is historically significant but less favored industrially due to HF hazards.
  • Ring-Synthesis Methods offer modularity but require multi-step sequences.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrrole oxides or reduction to form pyrrolidines.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) facilitate ester hydrolysis.

Major Products Formed

    Substitution: Formation of various substituted pyrrole derivatives.

    Oxidation: Formation of pyrrole oxides.

    Reduction: Formation of pyrrolidines.

    Hydrolysis: Formation of 4-fluoro-1-methyl-1H-pyrrole-2-carboxylic acid.

Scientific Research Applications

Ethyl 4-fluoro-1-methyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituent type, position, and electronic effects:

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) Reference
Ethyl 4-fluoro-1-methyl-1H-pyrrole-2-carboxylate (Target) 4-F, 1-CH₃, 2-COOEt Fluorine, Ester ~187.16* N/A
Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate 4-Aroyl (3-F, 2-I-C₆H₃CO), 3-CH₃ Aroyl, Iodo, Ester 402.2 (M+1)
Ethyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate 4-ClSO₂, 3-F, 1-CH₃ Chlorosulfonyl, Fluorine 265.67
Ethyl 4-chloro-1H-pyrrole-2-carboxylate 4-Cl Chloro, Ester 173.60
Ethyl 4-(2-fluoro-4-(trifluoromethyl)benzoyl)-3-methyl-1-(tosyl)-1H-pyrrole-2-carboxylate 4-Aroyl (2-F, 4-CF₃-C₆H₃CO), 3-CH₃, 1-tosyl Trifluoromethyl, Tosyl, Aroyl 496.2 (M-1)

*Calculated based on formula C₈H₁₀FNO₂.

Key Observations :

  • Substituent Position : Fluorine at the 4-position (target) vs. 3-position () alters electron distribution, affecting nucleophilic aromatic substitution reactivity.
  • Functional Groups : Chlorosulfonyl () and aroyl () groups increase molecular weight and polarity compared to the target’s simpler ester.

Physicochemical Properties

  • Solubility : The target’s ethyl ester group improves lipid solubility compared to carboxylic acids (e.g., 4-((3,4-difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylic acid, ).
  • Stability : Fluorine at the 4-position likely increases metabolic stability over chloro analogs () due to stronger C-F bonds.
  • Spectroscopic Data :
    • NMR : Fluorine induces deshielding in adjacent protons. For example, compound 238 () shows δ 8.16 ppm for aromatic protons adjacent to trifluoromethyl groups.
    • Mass Spectrometry : The target’s molecular ion (estimated m/z 187) is lighter than analogs with bulky substituents (e.g., m/z 402.2 for compound 215 ).

Biological Activity

Ethyl 4-fluoro-1-methyl-1H-pyrrole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis, therapeutic potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H8FNO2 and a molecular weight of approximately 157.14 g/mol. The compound features a pyrrole ring with a fluorine atom at the 4-position and an ethyl ester group at the 2-position, which enhances its lipophilicity and may improve binding affinities for biological targets.

Synthesis

The synthesis of this compound typically involves electrophilic fluorination of pyrrole derivatives. One common method includes the reaction of ethyl 5-methyl-1H-pyrrole-2-carboxylate with Selectfluor, a reagent known for introducing fluorine atoms into organic compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit potent anti-tuberculosis (anti-TB) activity. For instance, a series of pyrrole-2-carboxamides demonstrated minimum inhibitory concentrations (MIC) below 0.016 μg/mL against Mycobacterium tuberculosis, suggesting that structural modifications can enhance efficacy against resistant strains .

Anticancer Properties

This compound's potential as an anticancer agent has also been explored. Compounds in the pyrrole family have shown promising results in inhibiting cancer cell proliferation. For example, related compounds have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MDA-MB-468 (breast cancer) cells, with IC50 values in the low micromolar range .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
Anti-TBMycobacterium tuberculosis< 0.016 μg/mL
AnticancerA549IC50 ~ 0.065 μM
AnticancerMDA-MB-468IC50 ~ 9.4 μM

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural components. SAR studies indicate that:

  • Fluorine Substitution : The presence of a fluorine atom at the 4-position enhances lipophilicity and may improve interaction with biological targets.
  • Alkyl Substituents : Variations in substituents on the pyrrole ring can lead to different levels of activity; for instance, bulky groups may increase potency against specific targets while maintaining low cytotoxicity towards normal cells .

Case Studies

Several studies have investigated the biological effects of pyrrole derivatives:

  • Anti-Tuberculosis Activity : A study focusing on pyrrole-based compounds revealed that those with electron-withdrawing groups exhibited enhanced anti-TB activity through targeting the MmpL3 protein involved in mycolic acid biosynthesis .
  • Cytotoxicity in Cancer Cells : Compounds similar to this compound were assessed for their ability to induce apoptosis in cancer cells by modulating cell cycle progression and affecting key regulatory proteins like Bcl-2 and Bax .

Q & A

Q. How are structure-activity relationships (SARs) developed for fluorinated pyrrole carboxylates in anticancer drug discovery?

  • Step 1 : Synthesize analogs with varied substituents (e.g., -Cl, -CF3, -OCH3) at positions 4 and 5.
  • Step 2 : Screen against cancer cell lines (e.g., MCF-7, HepG2) to determine IC50.
  • Step 3 : Corrogate SARs with computational descriptors (e.g., logP, polar surface area) to optimize bioavailability .

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